molecular formula C21H26N2O3 B4688626 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-phenoxybutan-1-one

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-phenoxybutan-1-one

Cat. No.: B4688626
M. Wt: 354.4 g/mol
InChI Key: PCVIGSXNJARVFY-UHFFFAOYSA-N
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Description

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-phenoxybutan-1-one is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including their use as central nervous system agents. The compound’s structure features a piperazine ring substituted with a methoxyphenyl group and a phenoxybutanone moiety, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-phenoxybutan-1-one typically involves the reaction of 1-(2-methoxyphenyl)piperazine with 4-phenoxybutanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. For instance, the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile has been reported .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-phenoxybutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-phenoxybutan-1-one involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. This interaction can lead to effects such as vasodilation, reduced blood pressure, and altered neurotransmitter release .

Comparison with Similar Compounds

Uniqueness: 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-phenoxybutan-1-one is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a methoxyphenyl group and a phenoxybutanone moiety differentiates it from other similar compounds, potentially leading to unique therapeutic effects and applications.

Properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-phenoxybutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-25-20-11-6-5-10-19(20)22-13-15-23(16-14-22)21(24)12-7-17-26-18-8-3-2-4-9-18/h2-6,8-11H,7,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVIGSXNJARVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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